Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate typically involves the reaction of 2-formyl-6-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Tert-butyl (2-carboxy-6-hydroxypyridin-4-YL)methylcarbamate.
Reduction: Tert-butyl (2-hydroxymethyl-6-hydroxypyridin-4-YL)methylcarbamate.
Substitution: Tert-butyl (2-formyl-6-halogenopyridin-4-YL)methylcarbamate.
Scientific Research Applications
Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative with similar protective groups but lacking the formyl and hydroxyl functionalities.
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: A compound with a methoxy group instead of a formyl group, leading to different reactivity and applications
Uniqueness
Tert-butyl (2-formyl-6-hydroxypyridin-4-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(2-formyl-6-oxo-1H-pyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-8-4-9(7-15)14-10(16)5-8/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16) |
InChI Key |
DWEUGJNYFLMCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC(=C1)C=O |
Origin of Product |
United States |
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